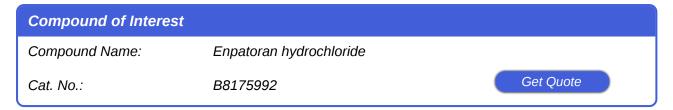


Enpatoran Hydrochloride: A Technical Guide for Researchers

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Abstract

Enpatoran hydrochloride (also known as M5049) is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). As a small molecule antagonist, it is under investigation for its potential therapeutic applications in autoimmune diseases such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). Enpatoran hydrochloride modulates the innate immune response by blocking the signaling pathways activated by the recognition of single-stranded RNA (ssRNA) by TLR7 and TLR8. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical pharmacology of Enpatoran hydrochloride, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Enpatoran is a quinoline derivative with a complex stereochemistry that is crucial for its biological activity. The hydrochloride salt form is commonly used in research and development.

Table 1: Chemical Identity of Enpatoran and Enpatoran Hydrochloride



Identifier	Enpatoran (Free Base)	Enpatoran Hydrochloride	
IUPAC Name	5-[(3R,5S)-3-amino-5- (trifluoromethyl)piperidin-1- yl]quinoline-8-carbonitrile[1]	5-[(3R,5S)-3-amino-5- (trifluoromethyl)piperidin-1- yl]quinoline-8-carbonitrile hydrochloride	
CAS Number	2101938-42-3[1][2]	2101945-93-9[3]	
Molecular Formula	C16H15F3N4[1][2][4]	C16H15F3N4·HCl	
Molecular Weight	320.31 g/mol [2][4][5]	356.77 g/mol	
SMILES	N#CC(C=C1)=C(N=CC=C2)C2 =C1N3CINVALID-LINKC INVALID-LINKC3[3][6]	[H]CI.N#CC(C=C1)=C(N=CC= C2)C2=C1N3CINVALID- LINKCINVALID-LINKC3[3]	

Table 2: Physicochemical Properties of Enpatoran Hydrochloride

Property	Value	Source	
Melting Point	Data not available	N/A	
рКа	Data not available	N/A	
LogP (XLogP3-AA)	2.7 (Computed for free base)	PubChem	
Solubility	Soluble in DMSO (18 mg/mL) [6]	Selleck Chemicals	

Mechanism of Action

Enpatoran hydrochloride is a selective dual antagonist of TLR7 and TLR8, which are endosomal pattern recognition receptors that recognize single-stranded RNA. The activation of these receptors is a key driver of the innate immune response and is implicated in the pathophysiology of certain autoimmune diseases. By binding to TLR7 and TLR8, Enpatoran prevents the recruitment of the adaptor protein MyD88, thereby inhibiting the downstream signaling cascade.[7]

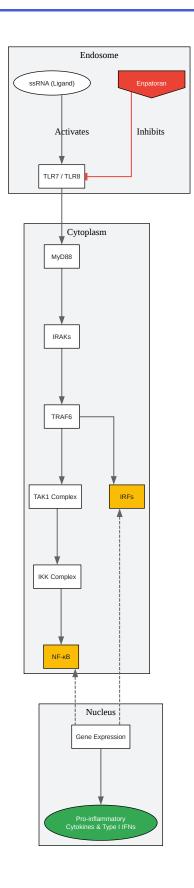






This blockade of the MyD88-dependent pathway prevents the activation of key transcription factors, including nuclear factor-kappa B (NF- κ B) and interferon regulatory factors (IRFs). Consequently, the production of pro-inflammatory cytokines and type I interferons, which are central to the inflammatory processes in autoimmune diseases, is suppressed.





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Figure 1. Enpatoran Inhibition of TLR7/8 Signaling



In Vitro Pharmacology

Enpatoran hydrochloride has demonstrated potent and selective inhibition of TLR7 and TLR8 in cellular assays. The half-maximal inhibitory concentrations (IC₅₀) have been determined in human embryonic kidney (HEK293) cells engineered to express these receptors.

Table 3: In Vitro Inhibitory Activity of Enpatoran Hydrochloride

Target	Cell Line	IC50 (nM)
TLR7	HEK293	11.1[3]
TLR8	HEK293	24.1[3]

Representative Experimental Protocol: TLR7/8 Inhibition Assay

The following is a representative protocol for determining the IC₅₀ of a TLR7/8 inhibitor in HEK293 cells.

Objective: To quantify the inhibitory effect of **Enpatoran hydrochloride** on TLR7 and TLR8 activation in a cell-based assay.

Materials:

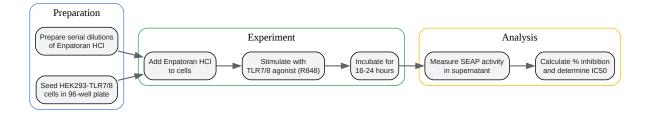
- HEK293 cells stably expressing human TLR7 or TLR8 and a secreted alkaline phosphatase
 (SEAP) reporter gene under the control of an NF-kB promoter.
- Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
- TLR7/8 agonist (e.g., R848).
- Enpatoran hydrochloride.
- SEAP detection reagent.
- 96-well cell culture plates.



· Luminometer or spectrophotometer.

Procedure:

- Cell Seeding: Seed the HEK293-TLR7 or -TLR8 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of Enpatoran hydrochloride in cell culture medium.
- Treatment: Add the diluted Enpatoran hydrochloride to the respective wells. Include a
 vehicle control (e.g., DMSO).
- Stimulation: After a pre-incubation period with the inhibitor, add the TLR7/8 agonist R848 to the wells to stimulate the receptors. Include an unstimulated control.
- Incubation: Incubate the plate for a specified period (e.g., 16-24 hours) to allow for SEAP expression.
- Detection: Measure the SEAP activity in the cell culture supernatant according to the manufacturer's instructions for the detection reagent.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **Enpatoran hydrochloride** relative to the stimulated and unstimulated controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.



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Figure 2. In Vitro IC50 Determination Workflow

Pharmacokinetics

The pharmacokinetic properties of Enpatoran have been evaluated in preclinical species and in human clinical trials.

Table 4: Preclinical Pharmacokinetic Parameters of Enpatoran

Species	Route	Half-life (t1/ 2) (h)	Plasma Clearance (L/h/kg)	Volume of Distribution (Vd) (L/kg)	Oral Bioavailabil ity (%)
Mouse	IV	1.4	1.4	2.7	100
Rat	IV	5.0	1.2	8.7	87
Dog	IV	13	0.59	5.7	84

Data from MedChemExpress

In a Phase 1 study in healthy human participants, Enpatoran was well-tolerated, and its pharmacokinetic parameters were found to be linear and dose-proportional across the evaluated dose range.

Representative Experimental Protocol: Preclinical Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of **Enpatoran hydrochloride** in a preclinical animal model (e.g., rats).

Materials:

- Male Wistar rats (or other appropriate strain).
- Enpatoran hydrochloride.
- Dosing vehicle (e.g., a solution suitable for oral and intravenous administration).



- Blood collection supplies (e.g., syringes, tubes with anticoagulant).
- Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).

Procedure:

- Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the study.
- Dosing:
 - Intravenous (IV) Group: Administer a single dose of Enpatoran hydrochloride via tail vein injection.
 - Oral (PO) Group: Administer a single dose of Enpatoran hydrochloride by oral gavage.
- Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., pre-dose, and at various times post-dose such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
- Bioanalysis: Quantify the concentration of Enpatoran in the plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) using appropriate software. Calculate oral bioavailability by comparing the AUC from the oral and IV groups.

Clinical Development

Enpatoran hydrochloride is currently in clinical development for the treatment of systemic lupus erythematosus and cutaneous lupus erythematosus. Phase 1 and Phase 2 clinical trials have been conducted to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in both healthy volunteers and patient populations.

Conclusion



Enpatoran hydrochloride is a promising novel therapeutic candidate that selectively targets TLR7 and TLR8, key drivers of innate immunity. Its mechanism of action, involving the inhibition of pro-inflammatory cytokine and type I interferon production, makes it a compelling molecule for the treatment of autoimmune diseases. The data presented in this technical guide provide a comprehensive overview of its chemical and pharmacological properties to support further research and development efforts.

Disclaimer: This document is intended for research and informational purposes only. **Enpatoran hydrochloride** is an investigational compound and is not approved for any clinical use.

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